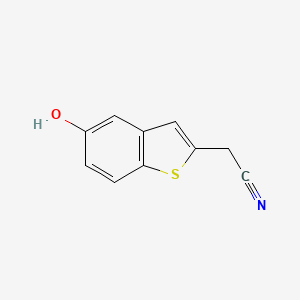
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its unique structure, which includes a benzothiophene ring substituted with a hydroxy group and an acetonitrile group.
Métodos De Preparación
The synthesis of 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the nitrile group can yield an amine .
Aplicaciones Científicas De Investigación
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme inhibition and receptor binding. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2-(5-Hydroxy-1-benzothiophen-2-yl)acetonitrile can be compared with other similar compounds, such as 2-arylbenzofuran flavonoids and other benzothiophene derivatives. These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
List of Similar Compounds::Propiedades
Fórmula molecular |
C10H7NOS |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
2-(5-hydroxy-1-benzothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7NOS/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-2,5-6,12H,3H2 |
Clave InChI |
XNAOEHYVGXCOJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C=C(S2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


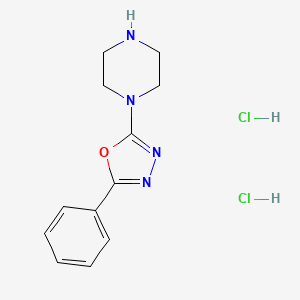
![C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine](/img/structure/B13498273.png)

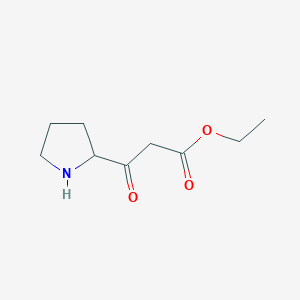
![tert-butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B13498280.png)
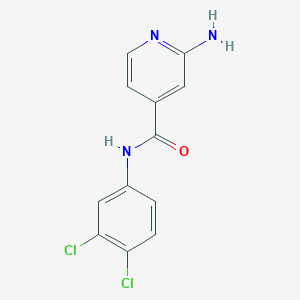
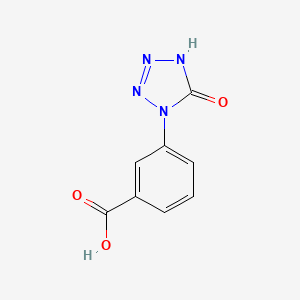
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride](/img/structure/B13498307.png)
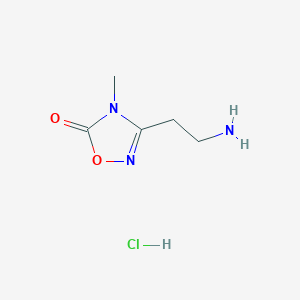
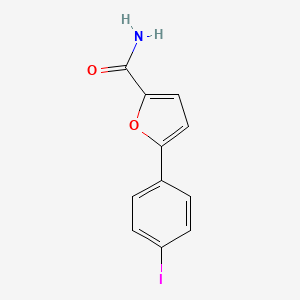
![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)
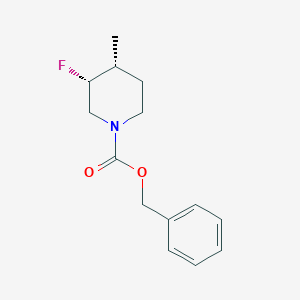
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)

